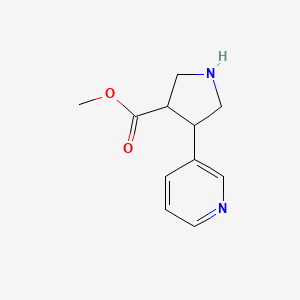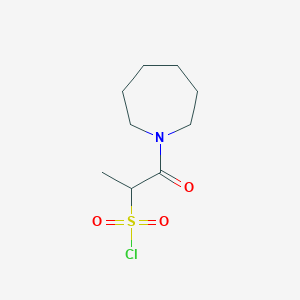![molecular formula C8H10N2O B13248944 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene](/img/structure/B13248944.png)
5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene: is a complex organic compound with a unique tricyclic structure It is characterized by the presence of oxygen and nitrogen atoms within its ring system, which contributes to its distinctive chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods: While industrial-scale production methods for this compound are not widely documented, it is generally synthesized in specialized laboratories. The process involves precise control of reaction parameters to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Reagents such as halides or amines are typically used.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
Chemistry: In chemistry, 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is explored for its potential as a bioactive molecule. Its interactions with biological macromolecules are of particular interest, and it may serve as a lead compound for drug development.
Medicine: Although not yet widely used in medicine, preliminary studies suggest that this compound could have therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for further investigation in drug discovery.
Industry: In industrial applications, this compound is used in the development of advanced materials. Its unique properties make it suitable for creating specialized polymers and other high-performance materials.
作用機序
The mechanism of action of 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors.
類似化合物との比較
5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene derivatives: These compounds share the core tricyclic structure but have different substituents, leading to variations in their chemical properties and applications.
Other tricyclic compounds: Compounds with similar tricyclic frameworks, such as certain alkaloids and synthetic analogs, can be compared to this compound in terms of their reactivity and biological activity.
Uniqueness: The uniqueness of 5-Oxa-4,11-diazatricyclo[6210,2,6]undeca-2(6),3-diene lies in its specific arrangement of oxygen and nitrogen atoms within the tricyclic structure
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
5-oxa-4,11-diazatricyclo[6.2.1.02,6]undeca-2(6),3-diene |
InChI |
InChI=1S/C8H10N2O/c1-2-7-6-4-9-11-8(6)3-5(1)10-7/h4-5,7,10H,1-3H2 |
InChIキー |
GVEVZOCENZMSNV-UHFFFAOYSA-N |
正規SMILES |
C1CC2C3=C(CC1N2)ON=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine](/img/structure/B13248861.png)
![3-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13248863.png)
![2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine](/img/structure/B13248866.png)
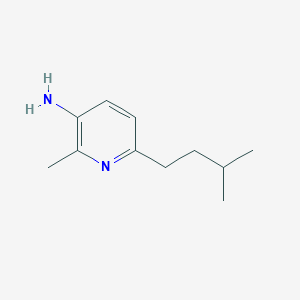
![3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13248883.png)
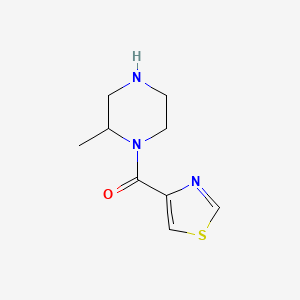
![Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine](/img/structure/B13248888.png)
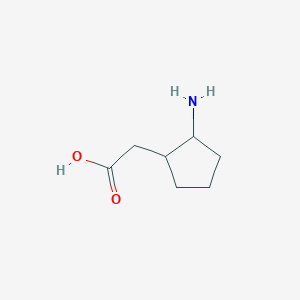
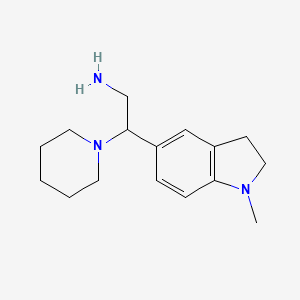
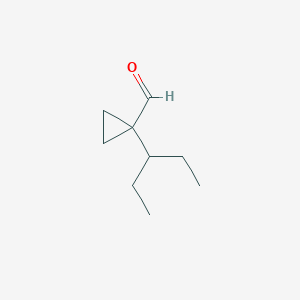
![3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13248919.png)
![N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B13248922.png)
